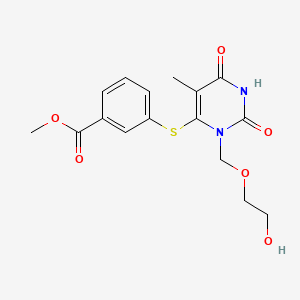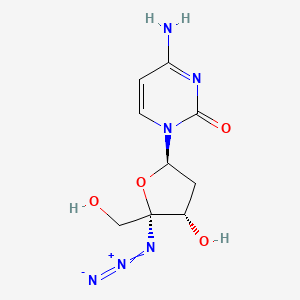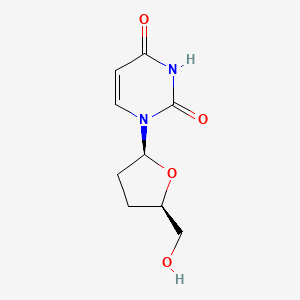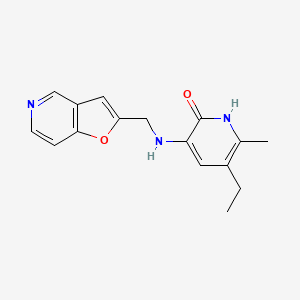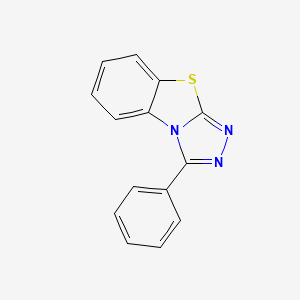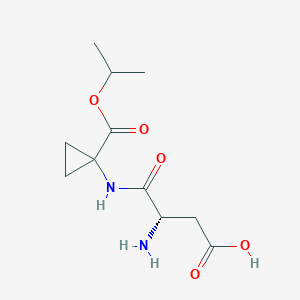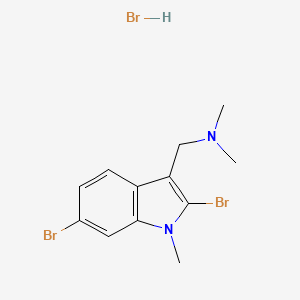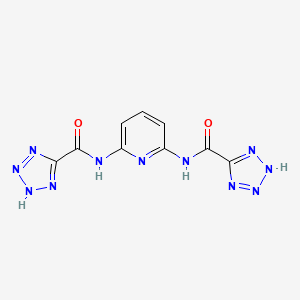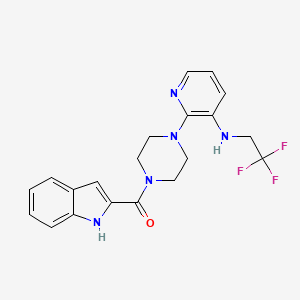
2,6-diNH2-2'F-ddP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine, commonly referred to as 2,6-diNH2-2’F-ddP, is a synthetic nucleoside analog
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.
Deoxygenation: Removal of the hydroxyl groups at the 2’ and 3’ positions to form the dideoxy structure.
Amination: Introduction of amino groups at the 2 and 6 positions of the adenine base.
Industrial Production Methods
Industrial production of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反応の分析
Types of Reactions
2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce halogenated analogs.
科学的研究の応用
2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
類似化合物との比較
Similar Compounds
2,6-Diamino-2’,3’-dideoxyadenosine: Lacks the fluorine atom at the 2’ position.
2,6-Diamino-2’-fluoro-2’,3’-dideoxycytidine: Contains a cytosine base instead of adenine.
2,6-Diamino-2’-fluoro-2’,3’-dideoxyguanosine: Contains a guanine base instead of adenine.
Uniqueness
The presence of the fluorine atom at the 2’ position in 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine enhances its stability and alters its interaction with biological targets, making it unique compared to other similar compounds.
特性
CAS番号 |
123318-81-0 |
|---|---|
分子式 |
C10H13FN6O2 |
分子量 |
268.25 g/mol |
IUPAC名 |
[(2S,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13FN6O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(12)15-10(13)16-8(6)17/h3-5,9,18H,1-2H2,(H4,12,13,15,16)/t4-,5-,9+/m0/s1 |
InChIキー |
PHDRWZXWRBXBOC-DQSPEZDDSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=C(N=C32)N)N)CO |
正規SMILES |
C1C(OC(C1F)N2C=NC3=C(N=C(N=C32)N)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


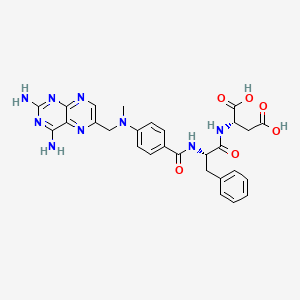

![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)

